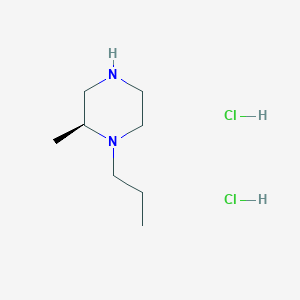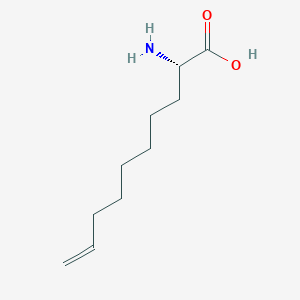
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of bromine and chlorine atoms on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group. This compound is used primarily in peptide synthesis and proteomics research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine typically involves multiple steps:
Bromination and Chlorination: The phenylalanine derivative undergoes bromination and chlorination to introduce the bromine and chlorine atoms on the phenyl ring.
Fmoc Protection: The amino group of the phenylalanine is protected using the Fmoc group. This step is crucial for preventing unwanted reactions during peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Chlorination: Large quantities of phenylalanine derivatives are subjected to bromination and chlorination under controlled conditions.
Fmoc Protection in Bulk: The Fmoc protection step is scaled up to handle industrial quantities, ensuring high yield and purity.
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
科学的研究の応用
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine has several applications in scientific research:
Peptide Synthesis:
Proteomics Research: The compound is utilized in the study of protein structures and functions.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study drug interactions.
Industrial Applications: It is employed in the production of specialized chemicals and materials
作用機序
The mechanism of action of 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated, the compound can interact with various molecular targets, influencing biological pathways and processes .
類似化合物との比較
Similar Compounds
N-Fmoc-5-bromo-2-chloro-L-phenylalanine: Similar in structure but with different positioning of the bromine and chlorine atoms.
Fmoc-3-bromo-L-phenylalanine: Lacks the chlorine atom, making it less versatile in certain reactions.
Uniqueness
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine is unique due to the specific positioning of the bromine and chlorine atoms, which allows for selective reactions and modifications. This makes it a valuable tool in peptide synthesis and other research applications .
特性
IUPAC Name |
(2S)-3-(3-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOXHKMTKKZJPZ-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-chlorospiro[3.3]heptane-2-carboxylate](/img/structure/B8097746.png)
![tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8097748.png)

![6-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B8097756.png)

![thieno[3,2-e][1]benzothiole-4,5-dione](/img/structure/B8097771.png)





